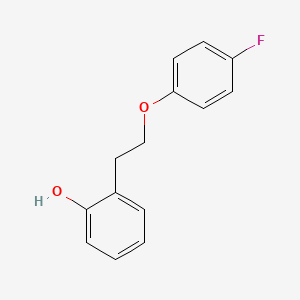
2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane
説明
2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane, commonly known as FPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. FPE is a derivative of 4-hydroxytamoxifen (4-OHT), a drug used in breast cancer treatment. However, FPE has been found to exhibit unique properties that make it a valuable tool in scientific research.
作用機序
FPE exerts its effects by binding to the estrogen receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. FPE has been found to selectively activate ERα by stabilizing the receptor in an agonist conformation. This results in the recruitment of coactivator proteins and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects
FPE has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that FPE can induce cell proliferation in breast cancer cells that express ERα. FPE has also been found to induce apoptosis in ERα-positive breast cancer cells. In addition, FPE has been found to induce the expression of genes that are involved in the regulation of cell cycle progression and apoptosis.
実験室実験の利点と制限
FPE has several advantages as a research tool. It exhibits high selectivity for ERα, which makes it a valuable tool in the study of ERα signaling pathways. FPE is also stable and can be easily synthesized, which makes it a cost-effective research tool. However, FPE has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. In addition, FPE has been found to exhibit some toxicity in certain cell types, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on FPE. One area of research is the development of FPE analogs that exhibit improved solubility and reduced toxicity. Another area of research is the study of the role of ERα signaling in various physiological processes, such as bone metabolism and cardiovascular function. FPE may also have potential applications in the development of new drugs for the treatment of ERα-positive breast cancer. Overall, FPE has significant potential as a research tool and may lead to new insights into the role of estrogen receptor signaling in various physiological processes.
合成法
The synthesis of FPE involves a multi-step process that has been described in detail in several research papers. The most common method involves the reaction of 2-hydroxyphenylacetic acid with 4-fluorophenol in the presence of a catalyst to produce the intermediate product, 2-(4-fluorophenoxy)phenylacetic acid. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield FPE.
科学的研究の応用
FPE has been extensively studied for its potential applications in scientific research. One of the most significant uses of FPE is in the study of estrogen receptor (ER) signaling. FPE has been found to selectively activate ERα, a subtype of estrogen receptor, without activating ERβ. This property makes FPE a valuable tool in the study of ERα signaling pathways and their role in various physiological processes.
特性
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-12-5-7-13(8-6-12)17-10-9-11-3-1-2-4-14(11)16/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYJIHWARONOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCOC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157421 | |
| Record name | Cre 10904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane | |
CAS RN |
132194-67-3 | |
| Record name | Cre 10904 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cre 10904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4-Fluorophenoxy)ethyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD88GEJ6QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



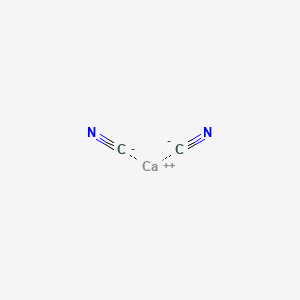


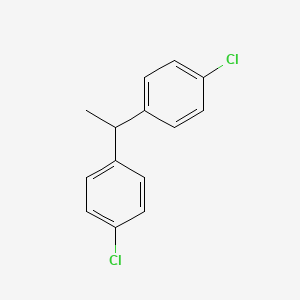

![4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1213875.png)
![3-[(2-Hydroxyethyl)thio]-1-propanol](/img/structure/B1213876.png)
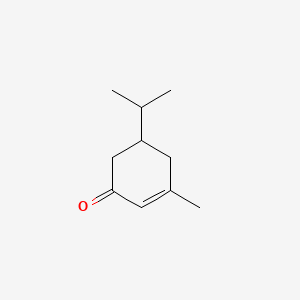

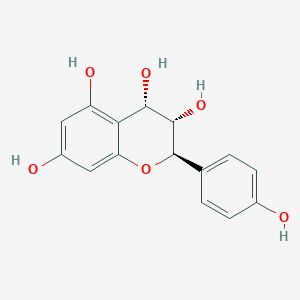
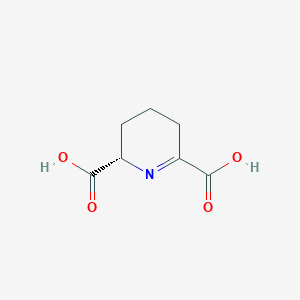
![(1R,3R,8S,9R,10S,13S,16S,17R)-8-Tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1213885.png)

